3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid
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Overview
Description
3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a molecular formula of C24H16N2O6 and a molecular weight of 428.39 g/mol . This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a benzoic acid moiety further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde with benzoic acid derivatives under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification process might involve crystallization or chromatography techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOIC ACID undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
p-Toluenesulfonic acid, sodium hydroxide.Major Products
The major products formed from these reactions include various substituted benzoic acids, pyrazole derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOIC ACID involves its interaction with various molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The benzoic acid moiety may also contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
- Benzoic acid derivatives
- Pyrazole-based compounds
Uniqueness
What sets 3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOIC ACID apart is its unique combination of a pyrazole ring and a benzoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C18H14N2O3 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O3/c1-12-16(11-13-6-5-7-14(10-13)18(22)23)17(21)20(19-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,22,23)/b16-11+ |
InChI Key |
OURIATDFAPRTKN-LFIBNONCSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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